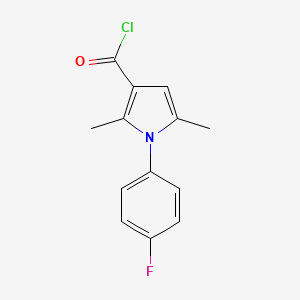
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-20 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-20 is structurally related to other compounds in the series, such as OSM-S-106, and has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-20 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Chemical Reactions Analysis
OSM-S-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, lithiating agents, and ammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-20 has been primarily studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . The compound has also been explored for its potential to inhibit other targets, such as human carbonic anhydrase II (hCAII), which could have implications for treating other diseases . Additionally, OSM-S-20 and related compounds are being investigated for their ability to hijack reaction mechanisms in Plasmodium falciparum, providing a novel approach to antimalarial drug development .
Mechanism of Action
The mechanism of action of OSM-S-20 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. OSM-S-20 acts as a pro-inhibitor, with enzyme-mediated production of an Asn-OSM-S-20 adduct leading to the inhibition of PfAsnRS . The compound also binds to hCAII, with the nitrogen of the sulfonamide coordinated to the zinc ion in the active site of the enzyme .
Comparison with Similar Compounds
OSM-S-20 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. These compounds share a common thienopyrimidine scaffold but differ in their substituents and functional groups. For example, OSM-S-106 has a benzene sulfonamide group, while OSM-S-137 has a longer side chain attached to the amine . The unique structural features of OSM-S-20, such as its specific substituents and functional groups, contribute to its distinct activity profile and potential as an antimalarial agent.
Properties
Molecular Formula |
C13H11ClFNO |
|---|---|
Molecular Weight |
251.68 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl chloride |
InChI |
InChI=1S/C13H11ClFNO/c1-8-7-12(13(14)17)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
InChI Key |
PFYKYZUJWZEKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798360.png)
![1'-[[1-(4-Fluorophenyl)-2,5-dimethyl-pyrrol-3-yl]methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798363.png)
![1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
![1'-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]](/img/structure/B10798385.png)
![Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone](/img/structure/B10798387.png)
![Ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B10798397.png)
![1'-benzylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798402.png)
![1'-Benzyl-5-chlorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798404.png)
![4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798416.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798424.png)
![3-[4-(difluoromethoxy)phenyl]-N-[(1R)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798426.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B10798429.png)
![3-[4-(difluoromethoxy)phenyl]-N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798436.png)
![4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798449.png)
